(S)-tert-butyl4-amino-2-oxopyrrolidine-1-carboxylate
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Overview
Description
(S)-tert-butyl4-amino-2-oxopyrrolidine-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structure, which includes a pyrrolidine ring, an amino group, and a tert-butyl ester. Its stereochemistry is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl4-amino-2-oxopyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using reagents like ammonia or amines.
Esterification: The tert-butyl ester is formed through esterification reactions, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl4-amino-2-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-tert-butyl4-amino-2-oxopyrrolidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-tert-butyl4-amino-2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
®-tert-butyl4-amino-2-oxopyrrolidine-1-carboxylate: The enantiomer of the compound with different stereochemistry.
tert-butyl4-amino-2-oxopyrrolidine-1-carboxylate: Without specific stereochemistry.
tert-butyl4-hydroxy-2-oxopyrrolidine-1-carboxylate: A similar compound with a hydroxyl group instead of an amino group.
Uniqueness
(S)-tert-butyl4-amino-2-oxopyrrolidine-1-carboxylate is unique due to its specific (S) configuration, which imparts distinct biological and chemical properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H16N2O3 |
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Molecular Weight |
200.23 g/mol |
IUPAC Name |
tert-butyl (4S)-4-amino-2-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-6(10)4-7(11)12/h6H,4-5,10H2,1-3H3/t6-/m0/s1 |
InChI Key |
IPLCIIPAPOSFEQ-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CC1=O)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1=O)N |
Origin of Product |
United States |
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